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Compound Name: BNTX maleate

Cat. No.: B15575585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BNTX maleate, also known by its chemical name 7-benzylidenenaltrexone maleate, is a potent

and highly selective antagonist of the delta-1 (δ₁) opioid receptor.[1][2] Its selectivity makes it

an invaluable pharmacological tool for differentiating the roles of δ-opioid receptor subtypes in

various physiological and pathological processes. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of BNTX maleate, including detailed experimental protocols

and an examination of its mechanism of action through relevant signaling pathways.

Chemical Structure and Identification
BNTX maleate is a derivative of naltrexone, an opioid receptor antagonist. The introduction of

a benzylidene group at the 7-position of the naltrexone scaffold confers its high affinity and

selectivity for the δ₁-opioid receptor.
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Identifier Value

IUPAC Name

(4R,4aS,7aR,12bS)-6-((Z)-benzylidene)-3-

(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-

hexahydro-1H-4,12-methanobenzofuro[3,2-

e]isoquinolin-7(7aH)-one maleate

Synonyms
7-Benzylidenenaltrexone maleate, BNTX-7

maleate

CAS Number 129468-28-6[3], 864461-31-4

Molecular Formula C₃₁H₃₁NO₈

Molecular Weight 545.59 g/mol [3][4]

SMILES String

O.OC(=O)\C=C/C(O)=O.Oc1ccc2C[C@H]3N(C

C[C@@]45--INVALID-LINK--

C(=O)\C(C[C@@]35O)=C\c6ccccc6)CC7CC7

InChI Key GKHUUKGUNNYVGB-GBMVFOCESA-N

Physicochemical Properties
A thorough understanding of the physicochemical properties of BNTX maleate is essential for

its application in experimental settings and for formulation development.
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Property Value Experimental Protocol

Physical Form Yellow powder Visual inspection.

Solubility
DMSO: >20 mg/mL Water:

Soluble to 10 mM[5]

Protocol: A stock solution is

prepared by dissolving a

known mass of BNTX maleate

in a specific volume of the

solvent (DMSO or water) at

room temperature. The

solution is vortexed and

visually inspected for complete

dissolution. For aqueous

solubility, gentle warming may

be applied. The concentration

is incrementally increased until

saturation is reached, as

indicated by the presence of

undissolved solid.

Storage Conditions Desiccate at -20°C

BNTX maleate should be

stored in a tightly sealed

container, protected from light

and moisture, at the

recommended temperature to

prevent degradation.

Note: Experimental data for melting point, pKa, and logP are not readily available in the public

domain.

Pharmacological Properties
BNTX maleate is a selective antagonist of the δ₁-opioid receptor, exhibiting significantly lower

affinity for δ₂, mu (μ), and kappa (κ) opioid receptors. This selectivity allows for the precise

investigation of δ₁-receptor mediated effects.
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Pharmacological
Parameter

Value Experimental Protocol

Receptor Binding Affinity (Ki) 0.1 nM for δ₁-opioid receptor
Radioligand Binding Assay:

See detailed protocol below.

In Vivo Antinociceptive Activity

(ED₅₀)

Increased the ED₅₀ of DPDPE

(a δ₁ agonist) from 27.5 µg to

114.8 µg in the mouse tail-flick

test following a 1 µg

pretreatment with BNTX.[6]

Tail-Flick Test: See detailed

protocol below.

Mechanism of Action and Signaling Pathways
As an antagonist, BNTX maleate competitively binds to the δ₁-opioid receptor, preventing the

binding and subsequent signaling of endogenous and exogenous agonists. The δ₁-opioid

receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins

(Gi/G₀).[1] Agonist binding to the δ₁-receptor typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates

downstream effector systems, including ion channels, leading to a hyperpolarization of the

neuronal membrane and a reduction in neuronal excitability. Specifically, δ-opioid receptor

activation is known to inhibit voltage-gated Ca²⁺ channels and activate inwardly rectifying K⁺

channels.[8]

Furthermore, evidence suggests that δ-opioid receptors can also signal through a

phospholipase A₂ (PLA₂) pathway, leading to the production of arachidonic acid (AA) and

subsequent metabolism by 12-lipoxygenase (12-LOX).[9] This pathway has been implicated in

the modulation of GABAergic synaptic transmission.

The antagonistic action of BNTX maleate blocks these signaling cascades, thereby inhibiting

the physiological effects mediated by the δ₁-opioid receptor.
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δ₁-Opioid Receptor Signaling Cascade and its Antagonism by BNTX Maleate
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Caption: δ₁-Opioid receptor signaling and its inhibition by BNTX maleate.

Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
Determination
This protocol is a generalized method for determining the binding affinity of BNTX maleate for

the δ₁-opioid receptor. Specific parameters may need to be optimized based on the tissue

preparation and radioligand used.

Objective: To determine the inhibitory constant (Ki) of BNTX maleate for the δ₁-opioid receptor

through competitive displacement of a radiolabeled δ₁-selective agonist or antagonist.

Materials:

Tissue homogenate containing δ₁-opioid receptors (e.g., guinea pig brain membranes).

Radioligand (e.g., [³H]DPDPE, a δ₁-selective agonist).

BNTX maleate stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., a high concentration of a non-radiolabeled opioid ligand

like naloxone).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the

membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

Assay Setup: In a 96-well plate, add the following to each well:

Membrane homogenate.

Radioligand at a concentration near its Kd.

Varying concentrations of BNTX maleate.

For total binding wells, add buffer instead of BNTX maleate.

For non-specific binding wells, add the non-specific binding control.

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to

remove unbound radioactivity.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the BNTX maleate
concentration.

Determine the IC₅₀ value (the concentration of BNTX maleate that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Tail-Flick Test for In Vivo Antinociceptive Activity
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This protocol describes a common method for assessing the analgesic properties of a

compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal

stimulus.

Objective: To evaluate the antagonist effect of BNTX maleate on δ₁-agonist-induced

antinociception.

Materials:

Male ICR mice.

BNTX maleate solution for injection (e.g., subcutaneous or intracerebroventricular).

δ₁-opioid receptor agonist (e.g., DPDPE).

Tail-flick apparatus with a radiant heat source.

Procedure:

Acclimation: Acclimate the mice to the testing environment and handling for several days

before the experiment.

Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing its tail

on the apparatus and measuring the time it takes to flick its tail away from the heat source. A

cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

Drug Administration:

Administer BNTX maleate or vehicle to the mice.

After a predetermined pretreatment time, administer the δ₁-agonist (DPDPE) or vehicle.

Post-treatment Latency: At various time points after agonist administration, measure the tail-

flick latency again.

Data Analysis:
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Convert the post-treatment latencies to a percentage of the maximum possible effect

(%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

Construct dose-response curves for the agonist in the presence and absence of the

antagonist.

Calculate the ED₅₀ (the dose of the agonist that produces 50% of the maximum effect) for

each condition. An increase in the ED₅₀ of the agonist in the presence of BNTX maleate
indicates antagonism.
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Caption: Workflow for assessing in vivo antinociceptive effects using the tail-flick test.

Conclusion
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BNTX maleate is a cornerstone pharmacological tool for the investigation of δ₁-opioid receptor

function. Its high selectivity and potent antagonist activity enable researchers to dissect the

specific roles of this receptor subtype in a variety of biological systems. The information and

protocols provided in this guide are intended to support the effective use of BNTX maleate in

research and drug development, fostering a deeper understanding of opioid pharmacology.

Further characterization of its physicochemical properties will be beneficial for its broader

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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